molecular formula C13H14BrN3 B11805779 4-(4-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine

4-(4-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine

Cat. No.: B11805779
M. Wt: 292.17 g/mol
InChI Key: PYBIAVAZFOKELY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method involves the bromination of phenyl derivatives followed by cyclization and functional group modifications. For instance, the bromination of phenylacetic acid can be achieved through electrophilic aromatic substitution using bromine and mercuric oxide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is unique due to its combination of a bromophenyl group, a cyclopropyl group, and an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14BrN3

Molecular Weight

292.17 g/mol

IUPAC Name

5-(4-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine

InChI

InChI=1S/C13H14BrN3/c1-8-16-12(9-2-4-10(14)5-3-9)13(15)17(8)11-6-7-11/h2-5,11H,6-7,15H2,1H3

InChI Key

PYBIAVAZFOKELY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C2CC2)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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